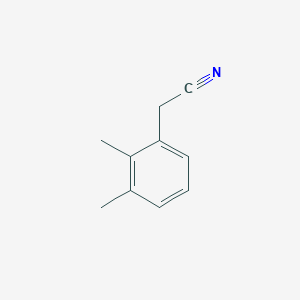

2-(2,3-Dimethylphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

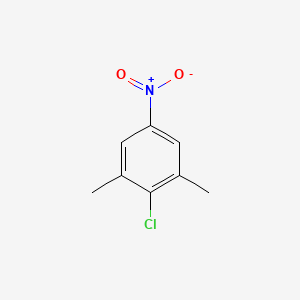

“2-(2,3-Dimethylphenyl)acetonitrile” is an organic compound with the chemical formula C10H11N . It is also known as 2,3-dimethylphenylacetonitrile .

Synthesis Analysis

The synthesis of 2-(2,3-Dimethylphenyl)acetonitrile involves several steps. One method involves the refluxing reaction of 2-[(2,3-dimethylphenyl)amino]benzoic acid (ligand) with triphenyl tin chloride and dimethyl tin dichloride salts to give the corresponding substituted tin complexes . Another method involves the use of acetonitrile as a building block in the conversion reactions .Molecular Structure Analysis

The molecular structure of 2-(2,3-Dimethylphenyl)acetonitrile consists of a nitrile group (-CN) attached to a 2,3-dimethylphenyl group . The molecular weight of the compound is 145.2 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,3-Dimethylphenyl)acetonitrile include a density of 0.98g/cm3, a boiling point of 263.334ºC at 760 mmHg, and a melting point of 51-53ºC . The compound also has a flash point of 124.603ºC .Scientific Research Applications

Organic Synthesis

2-(2,3-Dimethylphenyl)acetonitrile serves as an important intermediate in organic synthesis. Its utility stems from its ability to act as a synthon for introducing the 2,3-dimethylphenyl group into target molecules. This compound is particularly valuable in the synthesis of complex organic molecules due to its stability and reactivity under various conditions .

Medicinal Chemistry

In medicinal chemistry, 2-(2,3-Dimethylphenyl)acetonitrile has been explored for its potential role in drug development. It exhibits promising anti-cancer, anti-inflammatory, and neuroprotective effects. Researchers are investigating its derivatives as potential treatments for various diseases, highlighting its significance in the design of new pharmacologically active compounds.

Agriculture

The compound’s applications in agriculture are linked to its role in the synthesis of agrochemicals. It can be used to create intermediates that are further processed into pesticides and herbicides. This is crucial for developing new formulations that are more effective and environmentally friendly .

Material Science

In material science, 2-(2,3-Dimethylphenyl)acetonitrile is utilized in the development of new materials with specific properties. Its derivatives can be incorporated into polymers to enhance their characteristics, such as thermal stability and chemical resistance .

Environmental Science

Environmental science benefits from the use of 2-(2,3-Dimethylphenyl)acetonitrile in the analysis of environmental samples. It can be used as a solvent or a reagent in the detection of pollutants, contributing to more accurate monitoring and assessment of environmental health.

Biochemistry

Biochemists employ 2-(2,3-Dimethylphenyl)acetonitrile in enzymatic studies and metabolic profiling. It can serve as a substrate or inhibitor in enzymatic reactions, aiding in the understanding of biochemical pathways and the discovery of new enzymes .

Pharmacology

Pharmacological research utilizes 2-(2,3-Dimethylphenyl)acetonitrile in the synthesis of various pharmacological agents. Its role in creating building blocks for drug design is invaluable, especially in the development of small molecule drugs with high specificity and potency .

Safety and Hazards

properties

IUPAC Name |

2-(2,3-dimethylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBJWBJQJMILOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435939 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethylphenyl)acetonitrile | |

CAS RN |

76574-43-1 |

Source

|

| Record name | 2-(2,3-dimethylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)